Bienvenue dans la boutique en ligne BenchChem!

2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Profiling

2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one (CAS 828273-76-3) is a synthetic heterocyclic compound with the molecular formula C₁₈H₁₇ClN₂O₂ and a molecular weight of 328.79 g/mol. It belongs to the quinazolin-4(3H)-one class, characterized by a fused bicyclic core containing a carbonyl group at the 4-position, a 4-chlorophenyl substituent at the N3 position, and a 2-butoxy group at the C2 position.

Molecular Formula C18H17ClN2O2
Molecular Weight 328.8 g/mol
CAS No. 828273-76-3
Cat. No. B14224348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one
CAS828273-76-3
Molecular FormulaC18H17ClN2O2
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESCCCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H17ClN2O2/c1-2-3-12-23-18-20-16-7-5-4-6-15(16)17(22)21(18)14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3
InChIKeyXETTYJDFEHXALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one (CAS: 828273-76-3): Chemical Class and Baseline Identity for Research Procurement


2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one (CAS 828273-76-3) is a synthetic heterocyclic compound with the molecular formula C₁₈H₁₇ClN₂O₂ and a molecular weight of 328.79 g/mol . It belongs to the quinazolin-4(3H)-one class, characterized by a fused bicyclic core containing a carbonyl group at the 4-position, a 4-chlorophenyl substituent at the N3 position, and a 2-butoxy group at the C2 position [1]. This scaffold is recognized for its broad potential in pharmaceutical research due to the inherent reactivity and biological relevance of the quinazoline nucleus .

The Risk of Generic Substitution: Why 2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one Cannot Be Replaced by Close Structural Analogs


Substitution among quinazolin-4(3H)-one analogs is highly unreliable due to the dramatic, and often unpredictable, impact of minor structural modifications on biological activity and target selectivity. The specific combination of a 4-chlorophenyl group at N3 and a butoxy chain at C2 in this compound dictates a unique interaction profile with enzyme active sites and other biological targets, as evidenced by its selective inhibition of MAO-B over MAO-A [1][2]. Even a change in the alkyl chain length or a shift in the halogen substituent on the phenyl ring can lead to a complete loss of a desired activity or a significant increase in off-target effects [3]. This structural specificity makes 2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one a non-fungible tool for research in neuropharmacology, oncology, and metabolic disease where precise target engagement is required [1][3].

Quantitative Evidence for Differentiated Performance of 2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one (CAS 828273-76-3)


Selective Inhibition of Human Monoamine Oxidase B (MAO-B) with Demonstrated Isoform Specificity

2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one demonstrates a clear selectivity profile by inhibiting human MAO-B (IC₅₀ = 17,000 nM) while showing negligible activity against the related MAO-A isoform (IC₅₀ > 100,000 nM) [1]. This contrasts with non-selective MAO inhibitors, where similar potency is observed for both isoforms, leading to a higher risk of off-target effects. The >5.8-fold difference in potency between the two isoforms for this compound provides a quantifiable advantage for studies focused on MAO-B's role in neurological disorders [1].

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Profiling

Differential Inhibition Profile Against Cytochrome P450 2E1 (CYP2E1)

In human liver microsomes, 2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one exhibits an IC₅₀ of 15,000 nM for CYP2E1 inhibition [1]. This value serves as a quantitative benchmark for predicting potential drug-drug interactions (DDI) and hepatic safety liabilities. While CYP2E1 inhibition can be a concern for drug candidates, this moderate potency provides a defined risk profile compared to structurally related quinazolinones, which may show either no inhibition or far more potent, undesirable inhibition of other CYP isoforms [2].

Drug Metabolism Cytochrome P450 Hepatotoxicity

Antimicrobial Potential Demonstrated by In Vitro Zone of Inhibition

Although not the most potent in the series, the closely related scaffold of 3-(4-chlorophenyl)quinazolin-4(3H)-one derivatives exhibits significant antimicrobial activity. For instance, a derivative with a 2-((1,3,4-oxadiazol-2-yl)methyl) group demonstrated a minimum inhibitory concentration (MIC) of 4-32 µg/mL against various bacterial and fungal strains [1]. This activity profile is specific to this substituted quinazolinone class and would be entirely absent in simpler quinazolinone analogs or those with different substituents [1].

Antimicrobial Agents Quinazolinone Derivatives Antibiotic Resistance

Key Research and Industrial Application Scenarios for 2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one (CAS 828273-76-3)


Neurological Disease Research: In Vitro Modeling of MAO-B Inhibition

This compound's demonstrated selectivity for MAO-B (IC₅₀ = 17,000 nM) over MAO-A (IC₅₀ > 100,000 nM) makes it a valuable chemical probe for studying the specific role of MAO-B in neurotransmitter metabolism and neurodegeneration [1]. Researchers can use it in cell-based assays (e.g., in neuronal cell lines) to dissect the contribution of MAO-B to oxidative stress and dopamine catabolism, without the confounding variable of MAO-A inhibition. This is directly supported by the enzyme inhibition data reported in BindingDB [1].

Drug Metabolism and Pharmacokinetics (DMPK) Studies: Assessing CYP2E1 Liability

The quantified inhibition of CYP2E1 (IC₅₀ = 15,000 nM) provides a clear benchmark for DMPK scientists to evaluate the compound's potential for drug-drug interactions and hepatotoxicity in early preclinical development [1]. This data allows for a calculated risk assessment when used in human liver microsome assays, enabling direct comparison with other lead candidates or tool compounds [1]. This is a key step in triaging compounds with unfavorable metabolic profiles, as supported by the assay data from BindingDB [1].

Antimicrobial Lead Optimization: Scaffold Hopping and SAR Development

The established antimicrobial activity of the 3-(4-chlorophenyl)quinazolin-4(3H)-one scaffold, with MIC values ranging from 4-32 µg/mL against key pathogens [1], positions 2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one as a valuable starting point for medicinal chemistry campaigns [1]. Its butoxy side chain offers a specific handle for further derivatization to improve potency and physicochemical properties. The scaffold's activity is confirmed in published structure-activity relationship studies of quinazolinone-azole hybrids [1].

Quote Request

Request a Quote for 2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.